2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with two bromine atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of phenyl-substituted cyclohexanones.
Elimination: Formation of phenyl-substituted cyclohexenes.
Oxidation: Formation of phenyl-substituted cyclohexanones.
Reduction: Formation of phenyl-substituted cyclohexanols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-[chloro(phenyl)methyl]cyclohexan-1-one
- 2-Bromo-2-[iodo(phenyl)methyl]cyclohexan-1-one
- 2-Bromo-2-[methyl(phenyl)methyl]cyclohexan-1-one
Uniqueness
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
138522-71-1 |
---|---|
Molekularformel |
C13H14Br2O |
Molekulargewicht |
346.06 g/mol |
IUPAC-Name |
2-bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H14Br2O/c14-12(10-6-2-1-3-7-10)13(15)9-5-4-8-11(13)16/h1-3,6-7,12H,4-5,8-9H2 |
InChI-Schlüssel |
IXQJJURSKZNPFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(C(C2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.